2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol
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Overview
Description
2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol is a complex organic compound with a molecular formula of C17H22ClN3O5S3 . This compound features a thiazole ring, a piperazine ring, and multiple sulfonyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol typically involves multi-step organic reactionsThe final step involves the addition of the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene
- 4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
Uniqueness
Compared to similar compounds, 2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its multiple sulfonyl groups and the presence of both thiazole and piperazine rings make it a versatile molecule for various applications .
Properties
Molecular Formula |
C17H22ClN3O5S3 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[4-[4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H22ClN3O5S3/c1-2-28(23,24)17-19-15(29(25,26)14-5-3-13(18)4-6-14)16(27-17)21-9-7-20(8-10-21)11-12-22/h3-6,22H,2,7-12H2,1H3 |
InChI Key |
FBVBNYPBBUIBRN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)CCO)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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